molecular formula C18H21BrN4OS B2608011 N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251605-34-1

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2608011
CAS No.: 1251605-34-1
M. Wt: 421.36
InChI Key: LWXGERQCLXFWMT-UHFFFAOYSA-N
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Description

This compound features a 2-bromo-4-methylphenyl group attached to an acetamide core, linked via a thioether bridge to a 4-(piperidin-1-yl)pyrimidin-2-yl moiety. The bromine substituent provides electrophilic reactivity, while the methyl group acts as an electron-donating group (EDG), influencing electronic and steric properties.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-13-5-6-15(14(19)11-13)21-17(24)12-25-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXGERQCLXFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Pyrimidine Formation: Construction of the pyrimidine ring, often through cyclization reactions.

    Thioacetamide Linkage: Formation of the thioacetamide bond, possibly through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioacetamide group to sulfoxide or sulfone.

    Reduction: Reduction of the brominated aromatic ring.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the bromine site.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine and Aromatic Rings

Halogen and EDG Substituents
  • Compound 154 (): Contains a 4-chlorophenyl group on a 1,3,4-oxadiazole scaffold, demonstrating potent cytotoxicity (IC50 = 3.8 μM against A549 cells) and 25-fold selectivity over noncancerous HEK cells. Halogens (Cl) and EDGs (methyl/methoxy) enhance activity by modulating electronic properties and target binding .
  • Compounds 2f–2k (): Feature naphthyl, chlorophenyl, or fluorophenyl substituents on pyrimidine. Lower yields (20–55%) compared to Compound 154 (86% yield in ) suggest synthetic challenges with bulky substituents. Melting points range from 103–154°C, indicating variable crystallinity .
Unique Features of the Target Compound

Heterocyclic Core Modifications

  • Benzothiazole Derivatives (): Compounds like 3g (pyrimidin-2-yl thio, 84% yield, 230°C melting point) replace the piperidinyl group with a benzothiazole core. The piperidinyl group in the target compound likely increases basicity and solubility compared to benzothiazole derivatives .
  • Quinazolinone Derivatives (): Thioacetamide-linked quinazolinones (e.g., 12) show antitumor activity but lack the pyrimidine-piperidine motif, which may confer distinct binding modes .

Thioacetamide Linkage and Side Chain Variations

  • Triazolopyrimidine Derivatives (): 12s includes a phenoxyphenyl group attached to the thioacetamide. The target compound’s bromo-methylphenyl group may offer superior steric complementarity in hydrophobic binding pockets .
  • Piperazine vs. Piperidine Substitutions (): Piperazine-containing analogs (e.g., 3d–3f) exhibit moderate yields (78–82%) and melting points (228–251°C).

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Activity (IC50) Reference
Target Compound Pyrimidine-thioacetamide 2-Bromo-4-methylphenyl, piperidinyl N/A N/A N/A N/A
Compound 154 () 1,3,4-Oxadiazole 4-Chlorophenyl, pyrimidinyl N/A N/A 3.8 μM (A549)
2g () Pyrimidine-thioacetamide 4-Chlorophenyl, naphthyl 20 103–107 N/A
3g () Benzothiazole-thioacetamide Pyrimidin-2-yl thio 84 230 N/A
12s () Triazolopyrimidine Phenoxyphenyl N/A N/A Antiviral (RSV)

Structure-Activity Relationship (SAR) Insights

  • Halogens : Bromine (target) and chlorine (Compound 154) enhance cytotoxicity via hydrophobic interactions and electrophilic reactivity .
  • EDGs : Methyl groups improve solubility and may stabilize charge-transfer complexes in target binding .
  • Piperidinyl vs. Piperazine : Piperidine’s reduced hydrogen-bonding capacity compared to piperazine may lower solubility but increase membrane permeability .
  • Thioether Linkage : Critical for maintaining conformational flexibility and sulfur-mediated interactions with biological targets .

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